molecular formula C15H14ClN3O2S B1422882 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride CAS No. 1311315-95-3

5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1422882
CAS No.: 1311315-95-3
M. Wt: 335.8 g/mol
InChI Key: ZTAXNJFDNWKPOR-UHFFFAOYSA-N
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Description

5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to the thiazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-nitrobenzaldehyde can be reacted with thiourea in the presence of a base to form the thiazole ring.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is investigated for its potential as an antimicrobial agent. The presence of the nitrophenyl and thiazole moieties suggests that it might interact with bacterial enzymes or cell membranes, leading to antibacterial activity.

Medicine

In medicine, derivatives of thiazole compounds are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities. The specific interactions of this compound with biological targets are of particular interest for drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-nitrophenyl)-2-aminothiazole: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.

    N-phenyl-4,5-dihydro-1,3-thiazol-2-amine: Lacks the nitrophenyl group, which may reduce its potential as an antimicrobial agent.

    4-nitrophenylthiazole: Lacks the N-phenyl substitution, which may influence its interaction with biological targets.

Uniqueness

The combination of the nitrophenyl and phenyl groups in 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride provides a unique structural framework that enhances its chemical reactivity and potential biological activity. This dual substitution pattern allows for a broader range of interactions with molecular targets, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S.ClH/c19-18(20)13-8-6-11(7-9-13)14-10-16-15(21-14)17-12-4-2-1-3-5-12;/h1-9,14H,10H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAXNJFDNWKPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=N1)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
Reactant of Route 3
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
Reactant of Route 4
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
Reactant of Route 5
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride
Reactant of Route 6
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine hydrochloride

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